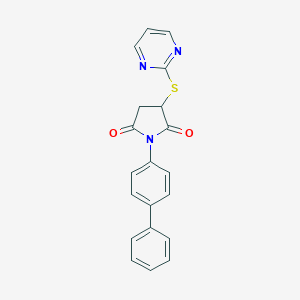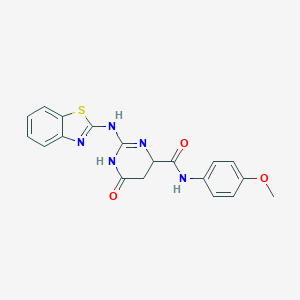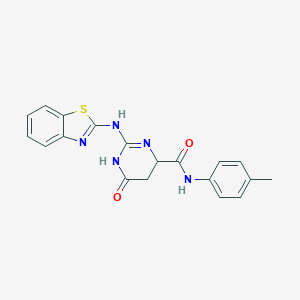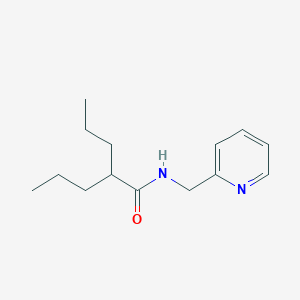
2-propyl-N-(2-pyridinylmethyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-propyl-N-(2-pyridinylmethyl)pentanamide, also known as PPMP, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PPMP is a potent inhibitor of glucosylceramide synthase, an enzyme that plays a critical role in the synthesis of glycosphingolipids. Glycosphingolipids are important structural components of cell membranes and have been implicated in a variety of physiological and pathological processes.
作用機序
2-propyl-N-(2-pyridinylmethyl)pentanamide exerts its effects by inhibiting the activity of glucosylceramide synthase, an enzyme that is responsible for the synthesis of glycosphingolipids. By inhibiting this enzyme, 2-propyl-N-(2-pyridinylmethyl)pentanamide reduces the levels of glycosphingolipids in the cell membrane. This, in turn, can lead to changes in cell signaling pathways and alterations in cellular processes such as proliferation and apoptosis.
Biochemical and Physiological Effects:
2-propyl-N-(2-pyridinylmethyl)pentanamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-propyl-N-(2-pyridinylmethyl)pentanamide has been shown to decrease the levels of glycosphingolipids, leading to decreased proliferation and increased apoptosis. In animal models of neurodegenerative diseases, 2-propyl-N-(2-pyridinylmethyl)pentanamide has been shown to improve cognitive function and reduce the accumulation of toxic proteins in the brain. 2-propyl-N-(2-pyridinylmethyl)pentanamide has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
実験室実験の利点と制限
2-propyl-N-(2-pyridinylmethyl)pentanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, with a large body of literature supporting its potential therapeutic applications. However, there are also limitations to the use of 2-propyl-N-(2-pyridinylmethyl)pentanamide in lab experiments. For example, 2-propyl-N-(2-pyridinylmethyl)pentanamide may have off-target effects, leading to unintended consequences. Additionally, the effects of 2-propyl-N-(2-pyridinylmethyl)pentanamide may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for research on 2-propyl-N-(2-pyridinylmethyl)pentanamide. One area of research is the development of more potent and selective inhibitors of glucosylceramide synthase. Another area of research is the investigation of the role of glycosphingolipids in other physiological and pathological processes, such as inflammation and immune function. Finally, there is a need for further preclinical and clinical studies to investigate the potential therapeutic applications of 2-propyl-N-(2-pyridinylmethyl)pentanamide in humans.
合成法
2-propyl-N-(2-pyridinylmethyl)pentanamide can be synthesized using a variety of methods, including the reaction of 2-pyridinemethanamine with 2-propylpentanoic acid chloride. The resulting product is then purified using column chromatography. Other methods for synthesizing 2-propyl-N-(2-pyridinylmethyl)pentanamide have also been reported in the literature.
科学的研究の応用
2-propyl-N-(2-pyridinylmethyl)pentanamide has been extensively studied for its potential therapeutic applications. One area of research has focused on the role of glycosphingolipids in cancer. It has been shown that inhibition of glucosylceramide synthase with 2-propyl-N-(2-pyridinylmethyl)pentanamide can lead to decreased proliferation and increased apoptosis in cancer cells. 2-propyl-N-(2-pyridinylmethyl)pentanamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In animal models, 2-propyl-N-(2-pyridinylmethyl)pentanamide has been shown to improve cognitive function and reduce the accumulation of toxic proteins in the brain.
特性
分子式 |
C14H22N2O |
|---|---|
分子量 |
234.34 g/mol |
IUPAC名 |
2-propyl-N-(pyridin-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C14H22N2O/c1-3-7-12(8-4-2)14(17)16-11-13-9-5-6-10-15-13/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,16,17) |
InChIキー |
UQFAHDJERLHPCA-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NCC1=CC=CC=N1 |
正規SMILES |
CCCC(CCC)C(=O)NCC1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B290236.png)
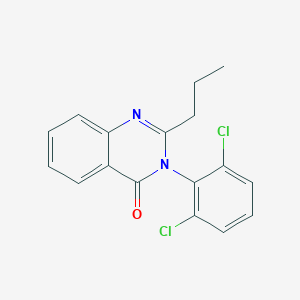
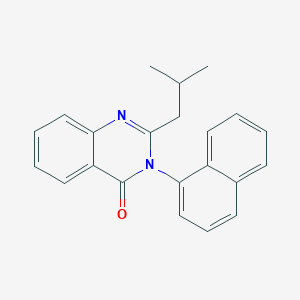
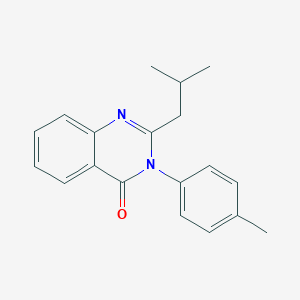
![3-(2,6-dichlorophenyl)-2-{2-[4-(dimethylamino)phenyl]vinyl}-4(3H)-quinazolinone](/img/structure/B290243.png)
![(2Z)-6-iodo-3-(4-methoxyphenyl)-2-[(2-oxoindol-3-yl)methylidene]-1H-quinazolin-4-one](/img/structure/B290244.png)
![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B290245.png)
![2-(4-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B290248.png)
![N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B290250.png)
![1-{4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2,2-dimethylquinolin-1(2H)-yl}ethanone](/img/structure/B290256.png)
![1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B290257.png)
